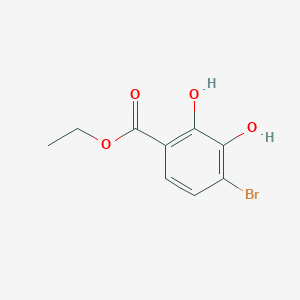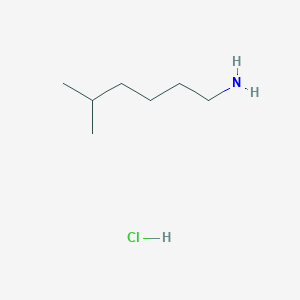
5-Methylhexan-1-amine hydrochloride
Vue d'ensemble
Description
5-Methylhexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN . It is a derivative of 5-Methylhexan-1-amine .
Molecular Structure Analysis
The molecular structure of 5-Methylhexan-1-amine hydrochloride consists of a hydrochloride (ClH) group attached to the nitrogen atom of 5-Methylhexan-1-amine . The InChI code for this compound is1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H . Physical And Chemical Properties Analysis
5-Methylhexan-1-amine hydrochloride has a molecular weight of 151.68 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 4 rotatable bonds . Its exact mass and monoisotopic mass are both 151.1127773 g/mol . The topological polar surface area is 26 Ų .Applications De Recherche Scientifique
Cancer Research
5-Methylhexan-1-amine hydrochloride and its derivatives have shown promise in cancer research. A notable study by Pettit et al. (2003) detailed the synthesis of hydrochloride and its efficacy in inhibiting cancer cell growth, particularly against a panel of human and animal cancer cell lines. This compound and its hydrochloride form were found to potently inhibit tubulin polymerization, a crucial process in cell division, making it a potential candidate for antineoplastic agents (Pettit et al., 2003).
Antimicrobial Activity
Banpurkar et al. (2018) reported the synthesis of 3-Methyl-4 H -isoxazol-5-one, derived from similar compounds including 5-Methylhexan-1-amine hydrochloride, and its application in antimicrobial studies. These synthesized compounds exhibited significant antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans, highlighting their potential in developing new antimicrobial agents (Banpurkar et al., 2018).
Antibiotic Development
Fleck et al. (2003) described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of premafloxacin, an antibiotic for combating pathogens of veterinary importance. This study underscores the role of compounds like 5-Methylhexan-1-amine hydrochloride in the development of novel antibiotics (Fleck et al., 2003).
Ligand Design for Metal Complexes
Liu et al. (1993) explored the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes of metals like aluminum, gallium, and indium, using derivatives of 5-Methylhexan-1-amine hydrochloride. These studies are crucial in the field of inorganic chemistry, particularly for applications in catalysis and materials science (Liu et al., 1993).
Gastroprotective Substances
Shimojima et al. (1985) identified the use of certain derivatives of 5-Methylhexan-1-amine hydrochloride in the synthesis of novel gastroprotective substances. These compounds showed significant potential in protecting against stress ulcers, adding to the compound's versatility in medicinal chemistry applications (Shimojima et al., 1985).
Food Safety and Carcinogenesis
Research by Schut & Snyderwine (1999) on heterocyclic amines (HCAs), which includes compounds similar to 5-Methylhexan-1-amine hydrochloride, highlighted their presence in cooked meats and their potential mutagenic and carcinogenic effects. This study is significant in understanding the dietary implications and health risks associated with HCAs, informing food safety regulations (Schut & Snyderwine, 1999).
Safety And Hazards
The safety information for 5-Methylhexan-1-amine hydrochloride indicates that it is a flammable liquid and vapor and can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
5-methylhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIWTHYWYHOWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylhexan-1-amine hydrochloride | |
CAS RN |
1333628-05-9 | |
| Record name | 5-methylhexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



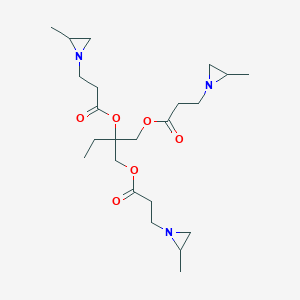
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
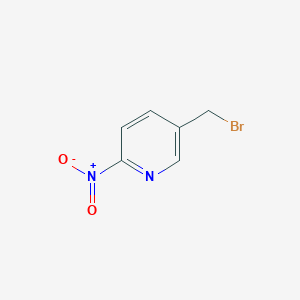
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)

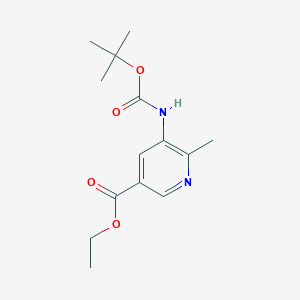
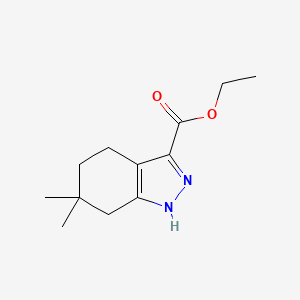
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
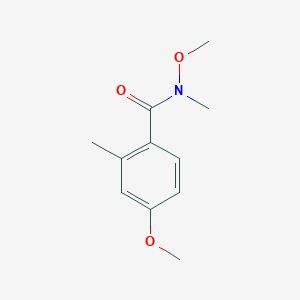
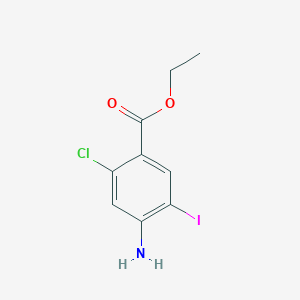
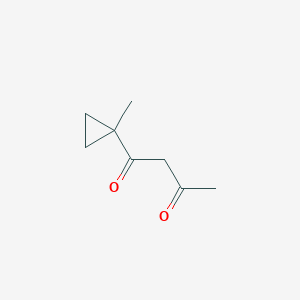
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
